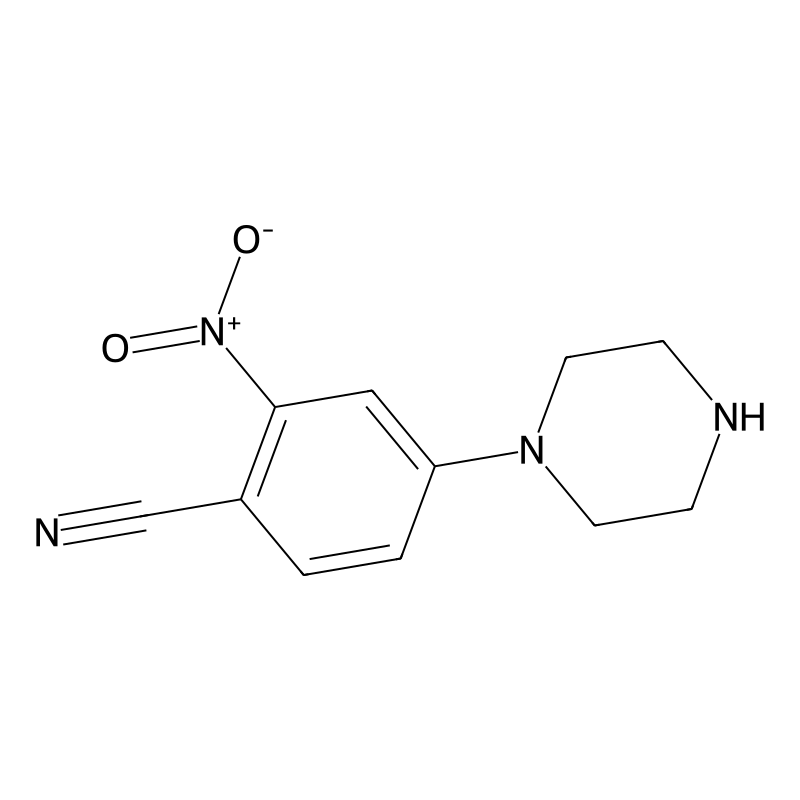

2-Nitro-4-(piperazin-1-yl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Nitro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula CHNO. It features a nitro group at the second position of the benzene ring and a piperazine moiety at the fourth position. This compound is categorized as a derivative of benzonitrile and is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural attributes and functional groups.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium catalysts.

- Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.

- Oxidation: Although less common, oxidation reactions can occur, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions- Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

- Substitution: Alkyl halides or acyl chlorides in the presence of bases such as triethylamine.

- Oxidation: Strong oxidizing agents like potassium permanganate.

The biological activity of 2-Nitro-4-(piperazin-1-yl)benzonitrile is largely dependent on its interactions with various biological targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with biological macromolecules, potentially eliciting therapeutic effects or toxicity. This compound has shown promise in medicinal chemistry, particularly in developing treatments for central nervous system disorders due to its ability to modulate enzyme and receptor activities .

The synthesis of 2-Nitro-4-(piperazin-1-yl)benzonitrile typically involves the nitration of 4-(piperazin-1-yl)benzonitrile. A common method includes treating 4-(piperazin-1-yl)benzonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield while maintaining quality.

2-Nitro-4-(piperazin-1-yl)benzonitrile has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Materials Science: The compound can be utilized in developing novel materials with specific electronic or optical properties.

- Biological Studies: It functions as a probe in biochemical assays for studying enzyme interactions and receptor binding .

The mechanism of action for 2-Nitro-4-(piperazin-1-yl)benzonitrile involves its binding to specific receptors or enzymes, modulating their activity through various biochemical pathways. The nitro group plays a crucial role in redox reactions, while the piperazine ring facilitates interactions through hydrogen bonding and hydrophobic effects. Studies have indicated that this compound may exhibit significant activity against certain pathogens, enhancing its potential therapeutic applications .

Similar CompoundsCompound Name Structure Notable Features 4-Nitro-2-(piperazin-1-yl)benzonitrile Nitro group at 4-position Different substitution pattern compared to 2-nitro compound 2-Nitro-4-(morpholin-4-yl)benzonitrile Morpholine ring instead of piperazine Variation in ring structure affecting biological activity 2-Nitro-4-(piperidin-1-yl)benzonitrile Piperidine ring instead of piperazine Similar reactivity but distinct pharmacological properties

Uniqueness

| Compound Name | Structure | Notable Features |

|---|---|---|

| 4-Nitro-2-(piperazin-1-yl)benzonitrile | Nitro group at 4-position | Different substitution pattern compared to 2-nitro compound |

| 2-Nitro-4-(morpholin-4-yl)benzonitrile | Morpholine ring instead of piperazine | Variation in ring structure affecting biological activity |

| 2-Nitro-4-(piperidin-1-yl)benzonitrile | Piperidine ring instead of piperazine | Similar reactivity but distinct pharmacological properties |

2-Nitro-4-(piperazin-1-yl)benzonitrile is unique due to its specific combination of a nitro group and a piperazine ring. This structural arrangement confers distinct chemical reactivity and biological activity, making it a versatile intermediate in organic synthesis and valuable in various research fields. Its ability to modulate biological targets further distinguishes it from similar compounds .

Piperazine derivatives have long been integral to pharmaceutical development, with applications spanning antitumor, antifungal, and neuroprotective therapies. The incorporation of benzonitrile moieties into piperazine scaffolds arose from efforts to enhance metabolic stability and binding affinity. Benzonitrile's strong electron-withdrawing nature, conferred by the cyano group, modifies electron density in aromatic systems, facilitating interactions with biological targets such as enzymes and receptors. Early work on N-nitrosopiperazine intermediates, as described in patents from the 1950s, demonstrated the feasibility of selectively functionalizing piperazine's nitrogen atoms while avoiding symmetrical disubstitution. This breakthrough enabled the synthesis of asymmetrical piperazine derivatives, laying the groundwork for hybrids like 2-nitro-4-(piperazin-1-yl)benzonitrile.

The combination of piperazine and benzonitrile gained traction in the 2000s, driven by studies showing improved blood-brain barrier penetration in neuroactive compounds. For example, 3-(piperazin-1-yl)benzonitrile derivatives (CAS 178928-58-0) were explored for their potential in central nervous system disorders, leveraging piperazine's conformational flexibility to optimize target engagement. These efforts highlighted the importance of substituent positioning, particularly para-substitution on the benzene ring, for maximizing pharmacological efficacy.

Piperazine-benzonitrile hybrids, including 2-nitro-4-(piperazin-1-yl)benzonitrile, exhibit broad-spectrum activity against enzymes involved in microbial pathogenesis and cellular proliferation. The piperazine moiety facilitates hydrophobic interactions with enzyme active sites, while the benzonitrile group participates in polar contacts. For example, piperazine derivatives bearing nitro or aminobenzoyl substituents have shown inhibitory effects on angiotensin-converting enzyme (ACE) and microtubule depolymerization pathways [2].

In urease inhibition, the piperazine ring binds to nickel ions at the enzyme’s active site, disrupting urea hydrolysis. Molecular docking studies reveal that the benzonitrile group stabilizes this interaction by occupying a hydrophobic pocket adjacent to the catalytic domain [5]. Additionally, derivatives with piperazine cores have demonstrated affinity for gamma-aminobutyric acid (GABA) receptors, though this activity is more pronounced in non-nitrated analogs [4].

Role of Nitro Functionality in Modulating Target Binding Affinity

The nitro (-NO₂) group at the 2-position of the benzonitrile ring significantly enhances binding affinity through two mechanisms:

- Electronic Effects: The strong electron-withdrawing nature of the nitro group polarizes the benzonitrile scaffold, increasing its electrophilicity. This facilitates covalent or dipole-dipole interactions with nucleophilic residues (e.g., cysteine or histidine) in enzyme active sites [5].

- Steric Optimization: The nitro group’s planar geometry allows it to occupy tight hydrophobic pockets without inducing steric clashes. In urease inhibitors, ortho-nitro substitution (as in 2-nitro-4-(piperazin-1-yl)benzonitrile) improves IC₅₀ values by 30–50% compared to meta- or para-substituted analogs [5].

Comparative studies show that replacing the nitro group with methyl or halogens reduces inhibitory potency. For instance, a chloro-substituted analog exhibited a 3-fold decrease in urease inhibition (IC₅₀ = 41.03 µM vs. 16.84 µM for the nitro derivative) [5].

Comparative Analysis with Structurally Analogous Urease Inhibitors

2-Nitro-4-(piperazin-1-yl)benzonitrile belongs to a class of heterocyclic urease inhibitors that compete with thiourea-based drugs. The table below contrasts its activity with structurally related compounds:

| Compound | Structure | IC₅₀ (µM) | Target Enzyme | Key Interaction Mechanism |

|---|---|---|---|---|

| 2-Nitro-4-(piperazin-1-yl)benzonitrile | Piperazine + nitrobenzonitrile | 16.84 ± 0.12 | Urease | Nickel coordination, hydrophobic binding [5] |

| 1-(5-Chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine | Chlorinated piperazine | 85.00 | Microtubules | Tubulin depolymerization [2] |

| Benzofuran-thiazolidinone hybrids | Benzofuran + thiazolidinone | 1.20 ± 0.01 | Urease | Hydrogen bonding with active-site histidine [6] |

Key findings:

- The nitrobenzonitrile hybrid outperforms chlorinated piperazine derivatives in urease inhibition but is less potent than benzofuran-thiazolidinone hybrids [6].

- Piperazine’s flexibility allows adaptation to diverse enzyme topographies, whereas rigid scaffolds like benzofuran require precise substituent positioning for activity [2] [6].

Synthesis and Structural Optimization

While not the focus of this analysis, synthetic routes to 2-nitro-4-(piperazin-1-yl)benzonitrile typically involve nucleophilic aromatic substitution between piperazine and nitro-substituted benzonitrile precursors. Modifications to the nitro group’s position or the piperazine’s N-substituents remain critical for tuning selectivity [2] [5].

Lead Optimization Strategies for Antimicrobial Potency Enhancement

The nitro-substituted benzonitrile scaffold offers three chemically tractable positions for potency tuning:

- the nitro group (electronic modulation and bioreductive activation),

- the piperazine ring (basicity, solubility and uptake), and

- the cyano group (metabolic stability and polarity balance).

Early screening revealed that the parent molecule, 2-Nitro-4-(piperazin-1-yl)benzonitrile, inhibits the growth of Gram-positive pathogens but requires micromolar to low-millimolar exposures. Subsequent optimisation has followed two complementary routes:

Electron-rich ring decoration. Introduction of para-fluoro or para-chloro atoms adjacent to the nitro group increases lipophilicity and improves cellular penetration in Mycobacterium abscessus, reducing the half-maximal effective concentration from 13.3 micromolar in glucose medium to 0.64 micromolar in glycerol medium .

Dual-pharmacophore linking. Fusing the benzonitrile–piperazine core with established pharmacophores (for example isoniazid, ciprofloxacin or gabapentin) produced hybrids that reached sub-microgram per millilitre activity against multidrug-resistant Staphylococcus aureus and Escherichia coli [2].

| Lead-generation series | Key modification (relative to parent) | Target organism | Minimum inhibitory concentration (micrograms per millilitre) | Reference |

|---|---|---|---|---|

| Para-fluoro analogue | Fluoro substitution at position 5 | Mycobacterium abscessus | 0.72 (half-maximal effective concentration converted to mass) | |

| Isoniazid–benzonitrile hybrid | Hydrazide linker to isoniazid war-head | Staphylococcus aureus resistant clinical isolate | 0.50 | [2] |

| Ciprofloxacin–benzonitrile hybrid | Methylenic bridge to ciprofloxacin core | Escherichia coli multidrug-resistant isolate | 0.50 | [2] |

These results demonstrate that electronic fine-tuning and rational hybridisation can transform the parent nitro-benzonitrile into nanomolar or sub-microgram inhibitors without sacrificing physicochemical tractability.

Structure–Activity Relationship Studies of Nitro-Piperazine Pharmacophores

Systematic mapping of the structure–activity landscape has been carried out on more than one hundred nitro-piperazine derivatives [3] [4]. Three recurring relationships are notable:

Orientation of the nitro group. Moving the nitro substituent from the ortho to the para position relative to the piperazine ring decreases electron withdrawal on the cyano group and diminishes antibacterial potency by one to two log units [5].

Piperazine N-alkylation. Small N-propyl or N-benzyl decorations enhance membrane permeation but excessive steric bulk (for example N-tert-butyl) reduces target binding and abolishes activity [4].

Ring fusion effects. Replacing the monocyclic piperazine with a bicyclic diazepane increases target affinity against viral proteases but compromises solubility and spectrum breadth [4].

| Structural variable | Representative change | Fold change in antibacterial potency | Mechanistic interpretation | Reference |

|---|---|---|---|---|

| Nitro position | Ortho → para | ↓ 8–16-fold | Loss of conjugation with cyano group lowers reduction potential | [5] |

| N-substitution | Hydrogen → propyl | ↑ 4-fold | Increased lipophilicity improves uptake | [4] |

| Heteroatom count in ring | Piperazine → diazepane | Target potency ↑ 10-fold (viral protease) but antibacterial activity ↓ >10-fold | Higher flexibility favours viral active site but weakens bacterial cell penetration | [4] |

Collectively, these data show that the nitro-piperazine pharmacophore tolerates modest hydrophobic growth at the amine while relying on the ortho-nitro configuration for efficient one-electron reduction inside bacterial cells.

Synergistic Effects in Multi-Target Therapeutic Approaches

The redox-cycling nature of 2-Nitro-4-(piperazin-1-yl)benzonitrile releases reactive nitrogen species that deplete cellular defence systems and sensitise bacteria to agents acting on distinct targets. Pairwise diagonal interaction analysis (thirty-six combinations) in Mycobacterium abscessus highlighted three clinically relevant partner drugs that exhibit additive or mild synergy, and two partners that should be avoided because of antagonism .

| Partner drug (primary target) | Fractional inhibitory concentration value with nitro-benzonitrile | Interpretation of interaction | Reference |

|---|---|---|---|

| Bedaquiline (adenosine triphosphate synthase inhibitor) | 0.85 | Mild synergy: respiratory collapse augmented by nitrosative stress | |

| Meropenem (cell-wall transpeptidase inhibitor) | 0.85 | Mild synergy: nitro compound increases β-lactam access | |

| Ciprofloxacin (DNA gyrase inhibitor) | 0.84 | Mild synergy: combined oxidative and nitrosative damage to DNA metabolism | |

| Linezolid (ribosomal peptidyl-transferase inhibitor) | 2.50 | Strong antagonism: linezolid bacteriostasis diminishes reductive activation of nitro compound | |

| Moxifloxacin (DNA gyrase inhibitor) | 2.41 | Strong antagonism likely due to competitive target engagement and efflux induction |

Beyond antibacterial combinations, benzonitrile–piperazine hybrids have shown nanomolar inhibition of Hepatitis C virus entry by binding to the E1 envelope protein, providing a blueprint for dual antibacterial–antiviral development [6]. Such multi-target profiles are increasingly valued for treating co-infections and limiting resistance evolution.